2-[4-(4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}-2,5-DIMETHYLFURAN-3-AMIDO)PHENYL]ACETIC ACID
Overview
Description
2-[4-(4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}-2,5-DIMETHYLFURAN-3-AMIDO)PHENYL]ACETIC ACID is a complex organic compound with a unique structure that includes aromatic rings, amide groups, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}-2,5-DIMETHYLFURAN-3-AMIDO)PHENYL]ACETIC ACID typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}-2,5-DIMETHYLFURAN-3-AMIDO)PHENYL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting carboxylic acids to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-(4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}-2,5-DIMETHYLFURAN-3-AMIDO)PHENYL]ACETIC ACID has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[4-(4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}-2,5-DIMETHYLFURAN-3-AMIDO)PHENYL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these actions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aromatic amides and furan derivatives, such as:
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carbohydrazide
Uniqueness
What sets 2-[4-(4-{[4-(CARBOXYMETHYL)PHENYL]CARBAMOYL}-2,5-DIMETHYLFURAN-3-AMIDO)PHENYL]ACETIC ACID apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[4-[[4-[[4-(carboxymethyl)phenyl]carbamoyl]-2,5-dimethylfuran-3-carbonyl]amino]phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O7/c1-13-21(23(31)25-17-7-3-15(4-8-17)11-19(27)28)22(14(2)33-13)24(32)26-18-9-5-16(6-10-18)12-20(29)30/h3-10H,11-12H2,1-2H3,(H,25,31)(H,26,32)(H,27,28)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMLBDMORBHMHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)C(=O)NC2=CC=C(C=C2)CC(=O)O)C(=O)NC3=CC=C(C=C3)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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